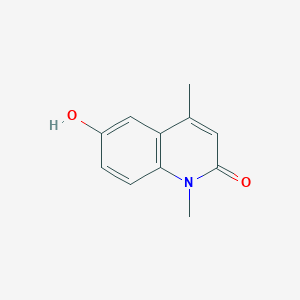
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline backbone with hydroxyl and methyl substituents. Its chemical formula is C10H9N1O1 with a molecular weight of 175.19 g/mol. The presence of the hydroxyl group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of quinoline found that this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 18.0 |
A study reported that the compound induced apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, characterized by an increase in the Bax/Bcl-2 ratio and caspase activation . Additionally, it inhibited tumor growth in xenograft models more effectively than conventional chemotherapeutics like cisplatin .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It is believed to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism.
- Anticancer Mechanism : The compound induces apoptosis via the mitochondrial pathway by modulating key proteins involved in cell survival and death. It also inhibits specific signaling pathways associated with tumor growth, such as the PI3K/Akt pathway .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Anticancer Effects : In a preclinical trial involving PANC-1 pancreatic cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls. The study highlighted its ability to inhibit the Gas6-Axl signaling axis, which is crucial for tumor progression .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various quinoline derivatives. Results indicated that this compound was among the most effective compounds tested against resistant strains of bacteria .
Propiedades
IUPAC Name |
6-hydroxy-1,4-dimethylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-4-3-8(13)6-9(7)10/h3-6,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXLRWSPGPMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













